molecular formula C10H15NO2 B2519731 Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate CAS No. 1548668-14-9

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Cat. No. B2519731
CAS RN: 1548668-14-9
M. Wt: 181.235
InChI Key: PNCOYPCTFNKJQQ-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate, also known as MPPC, is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Sigma(1) Receptor Binding and Antiproliferative Activity

Berardi et al. (2005) investigated N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives, including those with the piperidine moiety, to explore sigma-subtype affinities and selectivities. They found that certain derivatives exhibited potent sigma(1) ligand properties with significant selectivity, suggesting potential applications in tumor research and therapy due to demonstrated antiproliferative activity in rat C6 glioma cells. This work illustrates the role of piperidine derivatives in developing therapeutic agents targeting sigma receptors and their potential anticancer applications (Berardi et al., 2005).

Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This study demonstrated that specific propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer activity, highlighting the potential of these compounds in cancer therapy. The research underscores the importance of synthesizing and testing piperidine derivatives for their biological activities, including their role in developing new anticancer drugs (Rehman et al., 2018).

Corrosion Inhibition

Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, they found that these derivatives exhibit promising corrosion inhibition efficiencies, suggesting their potential application in protecting metal surfaces. This study highlights the chemical versatility of piperidine derivatives and their application beyond pharmacology, demonstrating their utility in materials science and engineering (Kaya et al., 2016).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent GlyT1 inhibitor. This compound exhibited significant inhibitory activity, a favorable pharmacokinetics profile, and increased glycine concentration in the cerebrospinal fluid, indicating its potential application in neurological disorders treatment. This research exemplifies the therapeutic potential of piperidine derivatives in addressing neurological conditions (Yamamoto et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements, including H227, H315, H318, and H335 . These codes correspond to various hazards, such as being combustible, causing skin irritation, causing serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-prop-2-ynylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCOYPCTFNKJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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